![molecular formula C12H13NO4 B3123479 3-(4-Formylbenzoylamino)propionic acid methyl ester CAS No. 307989-15-7](/img/structure/B3123479.png)
3-(4-Formylbenzoylamino)propionic acid methyl ester
Overview
Description
3-(4-Formylbenzoylamino)propionic acid methyl ester, also known as 4-FMA, is a synthetic compound with a wide range of applications in scientific research. 4-FMA is a derivative of amphetamine and is structurally similar to MDMA (ecstasy). It is a white powder that is soluble in water and has a melting point of approximately 114°C. 4-FMA is used as a research chemical and is not approved for human or animal consumption.
Scientific Research Applications
Adipocyte Differentiation and Obesity Studies
Research on parabens, which include esters like 3-(4-Formylbenzoylamino)propionic acid methyl ester, suggests they can promote adipocyte differentiation in murine 3T3-L1 cells. This involves changes in adipocyte morphology, lipid accumulation, and mRNA expression of specific markers. The study indicates that these compounds may contribute to obesity due to their ability to activate glucocorticoid receptor and/or peroxisome proliferator-activated receptor γ in preadipocytes (Hu et al., 2013).
Synthesis of Analgesics and Alkaloids
N-Acylaminobenzoic acids and esters, which are related to 3-(4-Formylbenzoylamino)propionic acid methyl ester, are utilized as intermediates in the synthesis of various analgesics and furoquinoline alkaloids. These compounds can be synthesized efficiently through N-acylation of aminobenzoic acids and esters, contributing to the development of pharmaceutical compounds (Zav’yalov et al., 1995).
Crystal Structure Analysis
The synthesis and crystal structure of compounds similar to 3-(4-Formylbenzoylamino)propionic acid methyl ester, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, are significant for understanding molecular interactions and properties. These studies are crucial for the development of novel materials and pharmaceutical compounds (Kumarasinghe et al., 2009).
Organic Chemistry Education
In the context of organic chemistry education, the synthesis of similar compounds, like 4-amino-3-nitrobenzoic acid methyl ester, is employed as a simple reaction experiment. This synthesis is valuable for teaching fundamental concepts in organic chemistry, illustrating practical applications of chemical reactions (Kam et al., 2020).
properties
IUPAC Name |
methyl 3-[(4-formylbenzoyl)amino]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-11(15)6-7-13-12(16)10-4-2-9(8-14)3-5-10/h2-5,8H,6-7H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBHAJPZBZVOMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.